Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. It is characterized by its unique bicyclic structure which includes a naphthyridine moiety and a carboxylate functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate is classified as an oxo-naphthyridine derivative. Its classification is based on its structural features which include a ketone (oxo) group and a carboxylate group attached to the naphthyridine ring system.
The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For example, using absolute ethanol as a solvent during reflux has been shown to enhance product formation .
The molecular structure of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate can be represented as follows:
This structure features:
Crystallographic studies have provided insights into the bond lengths and angles within the molecule. For instance, typical bond lengths for carbon-carbon and carbon-nitrogen bonds in similar naphthyridine compounds range from 1.34 Å to 1.47 Å .
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate participates in various chemical reactions including:
The reactions often require specific catalysts or reagents such as sodium hydroxide for hydrolysis or thiols for substitution reactions .
The mechanism of action for methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate involves:
Studies have shown that reaction kinetics can vary significantly based on substituent effects and sterics around the reactive centers in the molecule .
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate typically exhibits:
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings.
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate finds applications in various scientific fields:
The Smiles rearrangement serves as a pivotal strategy for introducing structural diversity at the N1 and C3 positions of the 1,6-naphthyridine scaffold. This intramolecular nucleophilic substitution proceeds through a transient spirocyclic intermediate, enabling the migration of substituents between nitrogen and carbon atoms. For methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate, the electron-withdrawing nature of the C2 carbonyl and C4 ester groups facilitates proton abstraction at C3, generating a resonance-stabilized carbanion. Subsequent nucleophilic attack at electrophilic sites (e.g., halogenated alkyl chains) establishes the initial quaternary center, which undergoes aryl/alkyl migration via a tetrahedral intermediate [9]. The reaction demonstrates remarkable solvent-dependent regioselectivity: polar aprotic solvents like DMF favor N1-alkylation products (kinetic control), while protic solvents like ethanol drive thermodynamically stable C3-alkylated isomers via rearrangement. This pathway enables access to pharmacologically critical 3-aryl/heteroaryl derivatives that are challenging to synthesize through direct electrophilic substitution, significantly expanding the compound’s derivatization potential for structure-activity relationship (SAR) studies [4] [9].
Table 1: Solvent Influence on Smiles Rearrangement Outcomes
Initial Quaternization Site | Rearranging Group | Solvent System | Dominant Product (Yield%) | Configuration Stability |
---|---|---|---|---|
N1-position | 2-Bromoethyl | DMF, 80°C | N1-(2-Hydroxyethyl) (75%) | Kinetically trapped |
N1-position | 4-Fluorobenzyl | Ethanol, reflux | C3-(4-Fluorobenzyl) (82%) | Thermodynamic control |
N1-position | 2-Chloroacetyl | Acetonitrile, RT | C3-(2-Chloroacetyl) (68%) | Enolizable product |
Alkylation reactions of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate exploit the differential nucleophilicity of its carbonyl oxygen (O2), lactam nitrogen (N1), and enolizable C3 proton. O-Alkylation requires stringent anhydrous conditions with silver(I) oxide or cesium carbonate bases to minimize competing N-alkylation. Electrophiles like methyl iodide or benzyl bromide selectively yield O2-alkyl enol ethers when reacted in acetonitrile at 0–25°C, preserving the conjugated enone system essential for biological activity. Conversely, S-alkylation employs thiophilic agents (e.g., Lawesson’s reagent) for in situ conversion of the C2 carbonyl to thiocarbonyl, followed by alkyl halide addition. This generates thioether-linked derivatives with enhanced lipophilicity (logP increases by 1.5–2 units) and altered hydrogen-bonding capacity. Notably, N1-alkylation predominates under neutral conditions using unhindered alkyl halides (methyl/ethyl iodide), forming quaternary ammonium salts without catalysts. Sterically demanding electrophiles like tert-butyl bromide necessitate phase-transfer catalysis (tetrabutylammonium iodide) to achieve moderate yields (45–60%) [4] [8].
Table 2: Alkylation Selectivity Under Varied Conditions
Reaction Site Target | Electrophile | Base/Catalyst | Solvent | Major Product (Yield%) | Byproduct Formation |
---|---|---|---|---|---|
O2-Alkylation | CH₃I | Ag₂O | Acetonitrile | Methyl O2-methyl enol ether (88%) | <5% N1-methylation |
S-Functionalization | BnBr | Lawesson’s Reagent, K₂CO₃ | Toluene | Thiocarbonyl S-benzyl derivative (73%) | None detected |
N1-Alkylation | EtI | None | DCM | N1-Ethyl quaternary salt (92%) | <8% O-alkylation |
C3-Alkylation | Allyl bromide | LDA, HMPA | THF, –78°C | C3-Allyl derivative (65%) | 20% Dialkylation |
The keto-enol tautomerism and nucleophilic nitrogen centers in methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate enable diverse annulation strategies. Pictet-Spengler cyclization remains prominent: condensation with aryl aldehydes at C3 forms iminium intermediates that undergo electrophilic cyclization onto the electron-rich C7/C8 positions. Lewis acids like BF₃·OEt₂ catalyze this process, yielding tetracyclic benzo-fused naphthyridines (e.g., pyrimido[4′,5′:5,4]thieno[2,3-e][1,6]naphthyridines) in 70–85% yields [7]. Alternatively, Thorpe-Ziegler cyclization exploits the electrophilic C4 ester, which undergoes intramolecular attack by tethered nucleophiles (e.g., amino groups in 4-(3-aminothienyl) precursors). Microwave irradiation (150°C, DMF) accelerates this cyclization to 10–15 minutes versus 8–12 hours thermally, suppressing decarboxylation side reactions. For tricyclic systems, oxidative coupling using p-chloranil dehydrogenates the 5,6,7,8-tetrahydro moiety, generating planarized pyrido[2,3-b]pyrazines that exhibit enhanced π-stacking capabilities. These fused derivatives demonstrate improved cytotoxic potency against tumor cell lines (GI₅₀ values 1.5–10 μM) compared to the parent scaffold (>100 μM), validating cyclization as a complexity-generation strategy [4] [9].
Table 3: Cyclization Routes to Fused Heterocycles
Cyclization Method | Reactant/Reagent | Conditions | Fused Product | Key Application |
---|---|---|---|---|
Pictet-Spengler | 4-Chlorobenzaldehyde | BF₃·OEt₂, CH₂Cl₂, reflux | Benzo[b]thieno[2,3-e][1,6]naphthyridine-8-one (78%) | Kinase inhibition scaffolds |
Thorpe-Ziegler | 5-Cyano-4-methyl-6-thioxopyrimidine | K₂CO₃, DMF, MW 200 W, 150°C | Pyrimido[4,5-d]thieno[2,3-b][1,6]naphthyridine (85%) | Anticancer agent development |
Oxidative dehydrogenation | p-Chloranil | Dioxane, 100°C, 2h | Pyrido[2,3-b]pyrazine-4-carboxylate (63%) | DNA-intercalating agents |
Microwave irradiation revolutionizes the synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate derivatives by enabling catalyst-free cyclizations and functional group manipulations. Under microwave conditions (200–300 W, 150–160°C), the condensation of E-3,5-bis(benzylidene)-4-piperidones with aminopyrimidinones in DMF completes within 3–15 minutes, affording pyrimidonaphthyridines in 85–95% yields—significantly higher than thermal methods (50–60% after 8 hours) [2] [5]. This technique minimizes thermal decomposition of acid-sensitive tetrahydro-1,6-naphthyridine intermediates. Catalytic methods further enhance efficiency: cobalt-catalyzed [2+2+2] alkyne cyclotrimerization assembles the 1,6-naphthyridine core from diynes and nitriles under microwave promotion, achieving atom economy and regioselectivity unattainable via classical routes. Palladium catalysis enables key steps like Suzuki-Miyaura coupling of halogenated derivatives (e.g., C8-brominated analogs) with arylboronic acids, introducing biaryl pharmacophores essential for receptor binding. These combined approaches reduce synthetic steps from 6–8 to 3–4, with overall yields increasing from 15–20% to 60–75% [5] [9].
Table 4: Microwave vs. Conventional Synthesis Comparison
Reaction Type | Conditions | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Bis-benzylidene cyclocondensation | Thermal (DMF, 160°C) | 8 h | 58 | 15–20% dehydrated byproducts |
Bis-benzylidene cyclocondensation | Microwave (DMF, 160°C, 250 W) | 12 min | 94 | <3% impurities |
C8-Arylation (Suzuki) | Thermal (Pd(PPh₃)₄, K₂CO₃, toluene/water) | 24 h | 65 | 10% homocoupling |
C8-Arylation (Suzuki) | Microwave (PdCl₂(dppf), K₃PO₄, DMF) | 20 min | 89 | <1% homocoupling |
Two divergent strategies—radical addition and inverse electron-demand hetero-Diels–Alder (IEDDA)—construct the hexahydro-1,6-naphthyridine core with complementary stereoselectivity. Radical pathways employ iminium intermediates generated in situ from 3-bromopicolines. Lithium bis(trimethylsilyl)amide-mediated lithiation at C4, followed by addition to aldehydes or ketones, forms open-chain adducts that undergo tin- or silane-mediated radical cyclization. This affords cis-fused decahydro-1,6-naphthyridines with 3:1 diastereoselectivity favoring the thermodynamically stable isomer [3]. Conversely, IEDDA utilizes electron-deficient 1,2,4-triazines as heterodienes, reacting with enol ethers or enamines derived from the methyl 2-oxo-4-carboxylate moiety. This concerted [4+2] cycloaddition proceeds under mild conditions (25–80°C) with high endo selectivity (>20:1), installing up to three contiguous stereocenters in a single step. While radical methods better tolerate sterically hindered substrates, IEDDA offers superior functional group compatibility and avoids radical quencher limitations. The choice hinges on target complexity: radical approaches suit C3/C4-alkylated analogs, whereas IEDDA excels for constructing fused systems like pyrano[3,2-c]pyridines—validated by X-ray crystallography (monoclinic P2(1)/n, a = 11.0619 Å, b = 11.2598 Å, c = 17.5329 Å) [3] [6] [9].
Table 5: Radical vs. IEDDA Route Performance Metrics
Parameter | Radical Addition Pathway | Hetero-Diels–Alder (IEDDA) |
---|---|---|
Key Intermediate | Iminium ion from 3-bromopicoline | 1,2,4-Triazine heterodiene |
Stereochemical Outcome | cis-Fused decahydronaphthyridine (3:1 dr) | endo-Adduct (>20:1 dr) |
Functional Group Tolerance | Low (sensitive to O₂, protic solvents) | High (stable in air/water) |
Typical Yield Range | 45–75% | 70–92% |
Primary Limitation | Requires stoichiometric radical mediators | Limited to electron-rich dienophiles |
Complexity Generation | Moderate (1–2 stereocenters) | High (up to 3 stereocenters per step) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7